molecular formula C22H14N2O3S B4046199 6-(2-nitrophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one

6-(2-nitrophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one

Cat. No.: B4046199
M. Wt: 386.4 g/mol
InChI Key: WCZYGSJUTIQWNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(2-nitrophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one” is a type of benzothiazepine . Benzothiazepines are a class of compounds that have shown medicinal potential . They are synthesized through a versatile approach that allows for structural variation at the three aromatic regions of the structure, and at the sulfur atom .


Synthesis Analysis

The synthesis of benzothiazepines involves a Knoevenagel condensation of indan-1,3-diones with benzaldehydes, yielding 2-benzylidineindan-1,3-diones . These then undergo a thio-Michael addition and intramolecular imine formation upon reaction with 2-aminothiophenols, to produce the target benzothiazepines . Use of indan-1,3-diones, benzaldehydes or 2-aminothiophenols bearing further substitution enables production of novel 5,11-dihydro-12H-benzo [b]indeno [1,2-e] [1,4]thiazepin-12-one analogs .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazepines include Knoevenagel condensation, thio-Michael addition, and intramolecular imine formation . These reactions allow for the incorporation of structural variation at the three aromatic regions of the structure, and at the sulfur atom .

Scientific Research Applications

  • Synthesis of Benzodiazepine Derivatives :

    • Benzodiazepin-2-ones, related to the queried compound, have been synthesized for various applications. These include anti-inflammatory agents and potential applications in pharmacology (Žinić, Kolbah, Blažević, Kajfez, & Sunjic, 1977).
  • Development of Antimicrobial Agents :

  • Development of Calcium Channel Blockers :

    • Research on benzothiazepine-3-carboxylic acid esters, which share a similar chemical backbone, has indicated their potential as calcium channel blockers. These compounds are being investigated for their pharmacological applications in cardiovascular diseases (Atwal, Bergey, Hedberg, & Moreland, 1987).
  • Study of Analogues for Central Benzodiazepine Receptor Ligands :

  • Synthesis of Heterocyclic Compounds with Potential Biological Activity :

    • Studies on the synthesis of fused heterocyclic compounds derived from benzothiazepin-4(5H)-one, which is structurally related, have shown potential for developing new compounds with biological activities (Khodairy, Hassan, & El-wassimy, 2013).
  • Evaluation of Antipsychotic and Anticonvulsant Agents :

    • Research on substituted benzothiazepine derivatives has indicated their potential as antipsychotic and anticonvulsant agents, suggesting similar applications for related compounds (Kaur, Kumar, Chaudhary, & Kumar, 2012).

Future Directions

The future directions for research on “6-(2-nitrophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one” and similar compounds could include further exploration of their medicinal potential, as well as the development of more efficient synthesis methods .

Properties

IUPAC Name

11-(2-nitrophenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O3S/c25-21-14-8-2-1-7-13(14)20-19(21)22(15-9-3-5-11-17(15)24(26)27)28-18-12-6-4-10-16(18)23-20/h1-12,22-23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZYGSJUTIQWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-nitrophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one
Reactant of Route 2
6-(2-nitrophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one
Reactant of Route 3
6-(2-nitrophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one
Reactant of Route 4
6-(2-nitrophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one
Reactant of Route 5
6-(2-nitrophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one
Reactant of Route 6
6-(2-nitrophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.